

Adarulatide Tetraxetan Conjugates for Targeted Alpha Therapy: A Technical Guide

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Compound of Interest

Compound Name: *Adarulatide tetraxetan*

Cat. No.: *B15548680*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) represents a frontier in oncology, offering the potential to deliver highly potent cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue.[1] Alpha particles, such as Actinium-225 (^{225}Ac), possess high linear energy transfer (LET) and a short path length, resulting in dense ionization tracks that cause complex, difficult-to-repair DNA double-strand breaks.[2][3] This makes them particularly effective against micrometastatic disease and tumors resistant to other therapies.[2]

A crucial component of TAT is the targeting molecule that selectively binds to tumor-associated antigens. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it an ideal target for radioligand therapy.[4] **Adarulatide tetraxetan**, also known as PSMA-617 or Vipivotide Tetraxetan when radiolabeled, is a small molecule inhibitor that binds with high affinity to the extracellular domain of PSMA.[5] When conjugated with an alpha-emitting radionuclide like ^{225}Ac , the resulting agent, ^{225}Ac -**Adarulatide tetraxetan** (^{225}Ac -PSMA-617), becomes a powerful tool for the targeted destruction of prostate cancer cells.[6]

This technical guide provides an in-depth overview of **Adarulatide tetraxetan** for targeted alpha therapy research. It covers the core aspects of its mechanism of action, experimental protocols for its synthesis and evaluation, and a summary of key quantitative data from preclinical and clinical studies.

Mechanism of Action

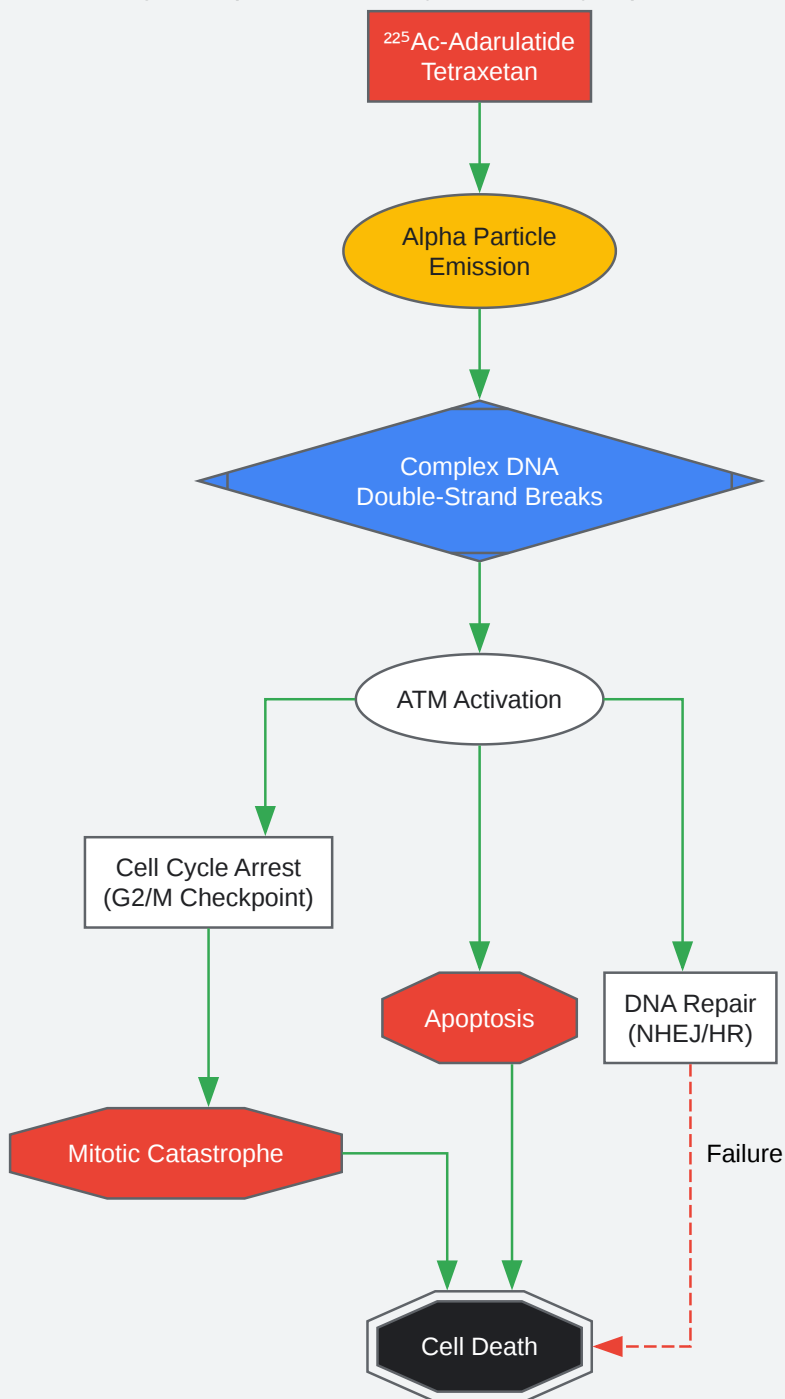
The therapeutic efficacy of ^{225}Ac -**Adarulatide tetraxetan** is a result of a multi-step process that begins with systemic administration and culminates in the induction of cancer cell death.

- **Targeting and Internalization:** Following intravenous administration, ^{225}Ac -**Adarulatide tetraxetan** circulates in the bloodstream and binds with high specificity to PSMA expressed on the surface of prostate cancer cells.[5] Upon binding, the radioligand-receptor complex is internalized into the cell.
- **Alpha Particle Emission and DNA Damage:** Actinium-225 undergoes a decay cascade, emitting four high-energy alpha particles.[7] These alpha particles travel a very short distance, typically less than 0.1 mm, depositing a large amount of energy within a few cell diameters.[6] This high-LET radiation induces complex DNA double-strand breaks, which are challenging for the cell's repair mechanisms to resolve.[3][8]
- **Induction of Cell Death:** The extensive and irreparable DNA damage triggers cellular signaling pathways that lead to cell death through mechanisms such as apoptosis, mitotic catastrophe, and necrosis.[3] The activation of the ATM (Ataxia-Telangiectasia Mutated) kinase is a critical step in the DNA damage response, initiating cell cycle arrest and apoptosis.[1]

Signaling Pathways

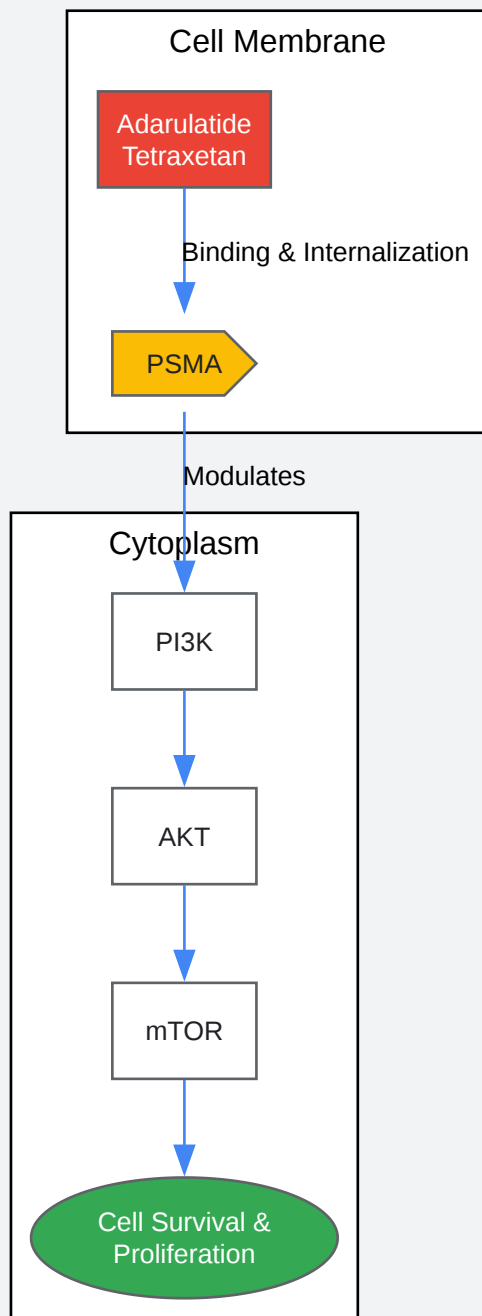
The binding of **Adarulatide tetraxetan** to PSMA not only serves to deliver the radionuclide but may also influence intracellular signaling. PSMA has been shown to modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[9][10] By binding to PSMA, the ligand may interfere with these pro-survival signals. The primary cytotoxic effect, however, is driven by the alpha particle-induced DNA damage response.

DNA Damage Response Pathway Induced by Alpha Particles

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Alpha particle-induced DNA damage response pathway.

PSMA-Mediated Signaling Pathway



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PSMA-mediated cell survival signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ²²⁵Ac-Adarulatide tetraxetan (²²⁵Ac-PSMA-617).

Table 1: Preclinical Efficacy of ²²⁵Ac-PSMA-617

Parameter	Cell Line / Model	Value	Reference
IC ₅₀	LNCaP (PSMA+)	0.14 KBq/mL	[11]
IC ₅₀	PC3 (PSMA-)	15.5 KBq/mL	[11]
Tumor Growth Inhibition	C4-2 Xenograft	Significant inhibition at 20, 40, and 100 kBq	[12]
Median Survival	PC-3 PIP Xenograft (10 kBq)	46 days (vs. control)	[13]
Tumor Volume Reduction	LNCaP Xenograft (combined with ¹⁷⁷ Lu-PSMA-617)	Undetectable in 40% of subjects at week 8	[14]

Table 2: Biodistribution of ²²⁵Ac-PSMA-617 in Preclinical Models (%ID/g)

Organ	Time Point	High Specific Activity	Low Specific Activity	Reference
Tumor	24 h	31.0	12.3	[15]
Liver	24 h	24.8	0.1	[15]
Spleen	24 h	14.0	0.0	[15]
Kidneys	1 h	25.9 ± 3.5	-	[16]

Table 3: Clinical Efficacy and Safety of ²²⁵Ac-PSMA-617 in mCRPC Patients

Parameter	Patient Cohort	Value	Reference
PSA Decline $\geq 50\%$	Pooled analysis (201 patients)	66.1%	[17]
Overall Survival (Median)	Pooled analysis	12.5 months	[17]
Progression-Free Survival (Median)	Pooled analysis	9.1 months	[17]
Disease Control Rate (Biochemical)	28 patients	82%	[18]
Common Adverse Events (Any Grade)			
Xerostomia	Pooled analysis	77.1%	[17]
Anemia	Pooled analysis	30.3%	[17]
Fatigue	28 patients	50%	[18]
Grade ≥ 3 Adverse Events			
Anemia	Pooled analysis	7.5%	[17]
Thrombocytopenia	Pooled analysis	5.5%	[17]

Experimental Protocols

Protocol 1: Synthesis and Radiolabeling of ^{225}Ac -Adarulatide Tetraxetan (^{225}Ac -PSMA-617)

This protocol is a synthesis of methods described in the literature.[5][19][20][21]

Materials:

- **Adarulatide tetraxetan** (PSMA-617) precursor
- ^{225}Ac in the form of $[^{225}\text{Ac}]\text{Ac}(\text{NO}_3)_3$ or similar, in 0.05 M HCl

- Metal-free water
- 0.05 M Tris buffer (pH 9)
- Gentisic acid solution (4 mg/mL in 0.2 M NH₄OAc)
- Sterile saline, USP
- 0.22 µm sterile filter
- Heating block
- Radio-TLC system with an appropriate scanner
- Eluent for radio-TLC: 50mM Sodium Citrate, pH 5

Procedure:

- Precursor Preparation: Dissolve the **Adarulatide tetraxetan** precursor in metal-free water to a concentration of approximately 0.67 mg/mL.
- Reaction Mixture Preparation: In a sterile reaction vial, combine 25 µL of the precursor solution with 500 µL of 0.05 M Tris buffer (pH 9).
- Radiolabeling Reaction: Add the desired activity of ²²⁵Ac solution (e.g., ~30-65 µCi in 15 µL) to the reaction vial.
- Incubation: Heat the reaction mixture at 90-120°C for 10-50 minutes.
- Quenching and Stabilization: Allow the reaction to cool to room temperature. Add 0.6 mL of the gentisic acid solution to stabilize the product.
- Formulation: Add sterile saline (e.g., 8 mL) to the vial. Adjust the pH to approximately 7.2 with 0.05 M Tris buffer (pH 9) if necessary.
- Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile dose vial.

- Quality Control: Determine the radiochemical purity using radio-TLC. Spot the sample on a TLC plate and develop it using the specified eluent. Analyze the plate using a radio-TLC scanner to quantify the percentage of labeled product versus free ^{225}Ac . A radiochemical purity of >95% is generally considered acceptable.[\[21\]](#)

Protocol 2: In Vitro Cell Binding and Cytotoxicity Assay

This protocol outlines a general procedure for evaluating the binding and cytotoxic effects of ^{225}Ac -**Adarulatide tetraxetan** on prostate cancer cells.[\[11\]](#)[\[14\]](#)

Materials:

- PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC3) human prostate cancer cell lines
- Cell culture medium and supplements
- ^{225}Ac -**Adarulatide tetraxetan**
- Non-radiolabeled **Adarulatide tetraxetan** for blocking studies
- Cell proliferation/viability assay kit (e.g., MTT, WST-1)
- Gamma counter or similar radiation detection instrument

Procedure:

- Cell Culture: Culture PSMA-positive and PSMA-negative cells in appropriate medium until they reach the desired confluence for the assay.
- Binding Assay:
 - Plate cells in multi-well plates.
 - Incubate the cells with varying concentrations of ^{225}Ac -**Adarulatide tetraxetan** for a defined period (e.g., 1 hour) at 37°C.

- For blocking studies, pre-incubate a set of wells with an excess of non-radiolabeled **Adarulatide tetraxetan** before adding the radiolabeled compound.
- Wash the cells multiple times with cold PBS to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
- Calculate the specific binding by subtracting the non-specific binding (from blocked wells) from the total binding.
- Cytotoxicity/Antiproliferative Assay:
 - Plate cells in multi-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of ^{225}Ac -**Adarulatide tetraxetan**.
 - Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
 - At the end of the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
 - Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.
 - Calculate the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: In Vivo Biodistribution and Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for assessing the biodistribution and therapeutic efficacy of ^{225}Ac -**Adarulatide tetraxetan** in a mouse model of prostate cancer.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

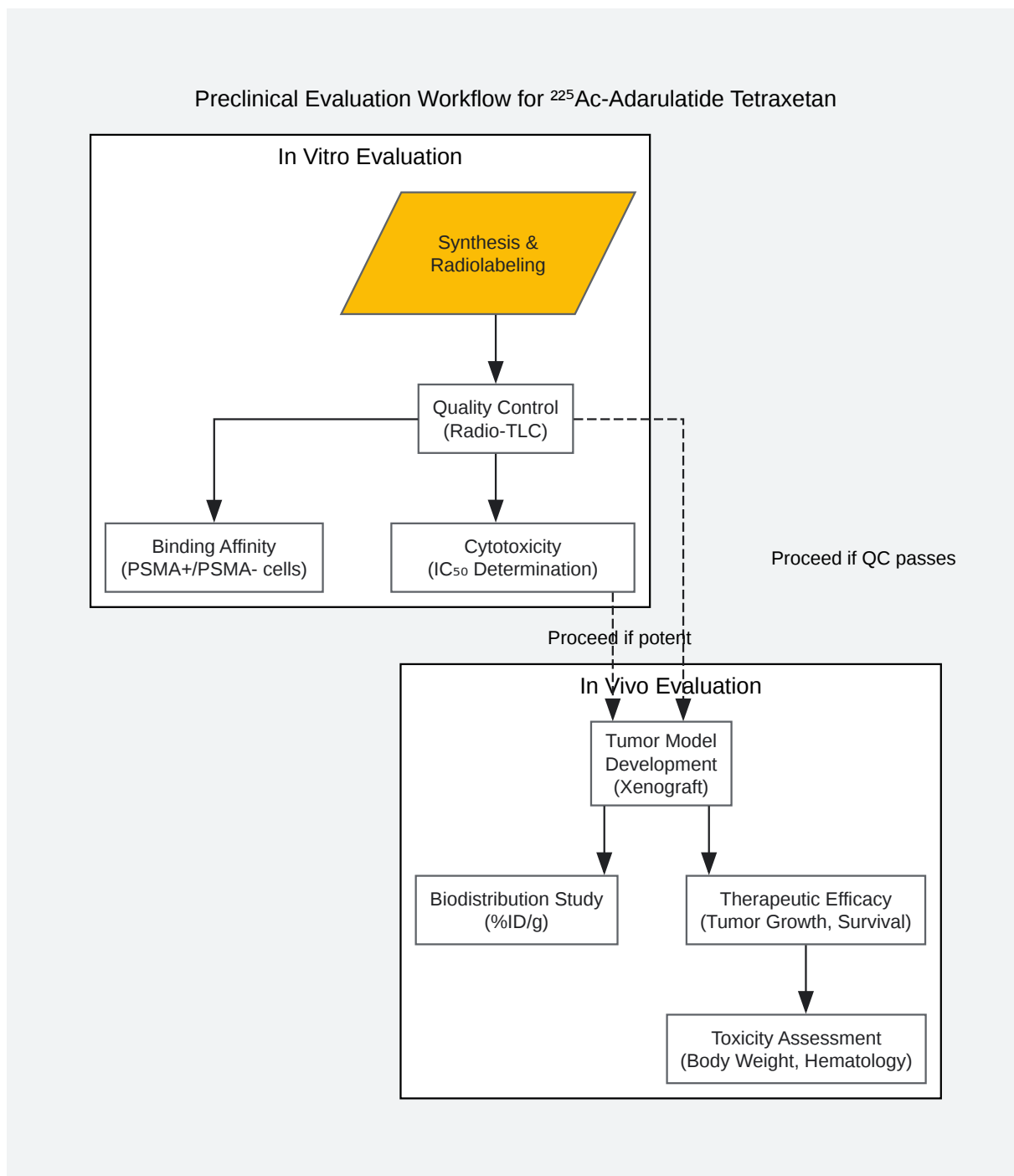
- Immunocompromised mice (e.g., nude or SCID)
- PSMA-positive human prostate cancer cells (e.g., LNCaP, PC3-PIP)

- ^{225}Ac -**Adarulatide tetraxetan** formulated for injection
- Anesthesia for animal procedures
- Calipers for tumor measurement
- Gamma counter for biodistribution analysis

Procedure:

- Tumor Implantation: Subcutaneously implant PSMA-positive prostate cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
- Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups.
- Biodistribution Study:
 - Administer a single intravenous injection of a known activity of ^{225}Ac -**Adarulatide tetraxetan** to a cohort of mice.
 - At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a subset of mice.
 - Harvest tumors and major organs (blood, liver, spleen, kidneys, etc.).
 - Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
 - Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
- Efficacy Study:
 - Administer the therapeutic dose(s) of ^{225}Ac -**Adarulatide tetraxetan** to the treatment group. The control group may receive a vehicle injection.

- Monitor tumor growth and body weight of the mice regularly (e.g., 2-3 times per week).
- Continue monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
- Evaluate treatment efficacy based on tumor growth inhibition, tumor regression, and overall survival of the animals.



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A typical workflow for the preclinical evaluation of ^{225}Ac -**Adarulatide Tetraxetan**.

Conclusion

Adarulatide tetraxetan, when chelated with the alpha-emitter Actinium-225, is a highly promising agent for targeted alpha therapy of prostate cancer. Its high affinity for PSMA ensures targeted delivery of the potent alpha-particle payload, leading to significant antitumor effects in both preclinical models and clinical settings.[12][18] The primary mechanism of action is the induction of complex DNA damage, which overwhelms cellular repair mechanisms and leads to cell death. While demonstrating remarkable efficacy, particularly in patients with advanced and refractory disease, the management of side effects such as xerostomia remains a key consideration.[17] The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this and other targeted alpha therapies. Further research focusing on optimizing dosimetry, combination therapies, and minimizing off-target toxicities will be crucial in realizing the full potential of this therapeutic approach.

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